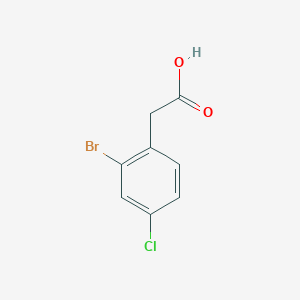

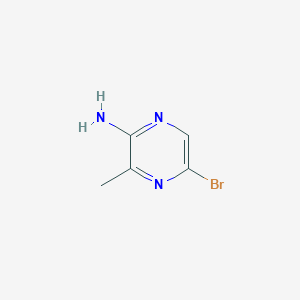

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

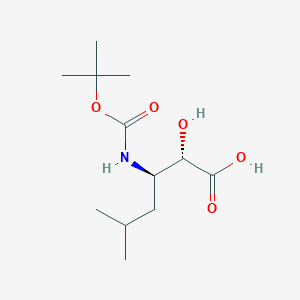

The compound of interest, 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, is a brominated and methoxylated derivative of 2H-1,4-benzoxazin-3(4H)-one. This class of compounds is known for its diverse chemical reactivity and potential biological activity. The papers provided discuss various derivatives of benzoxazinones and their chemical behavior, which can shed light on the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzoxazinone derivatives often involves reactions with aminophenols, diazoalkanes, or through the Mannich reaction. For instance, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol leads to the formation of various products, including formylphenoxazines and Schiff bases, under modified conditions . Similarly, 8a-methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones react with diazoalkanes to yield pyrazolo[3,4-h][1,4]benzoxazin-6(2H)-ones, which can further isomerize . The Mannich reaction has also been employed to synthesize benzoxazine derivatives from eugenol, formaldehyde, and amines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography. For example, the structure of the cycloaddition products of 8a-methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones with diazoalkanes was elucidated using 1H and 13C-NMR spectroscopy, and one of the compounds was further analyzed by X-ray crystallography .

Chemical Reactions Analysis

Benzoxazinone derivatives exhibit a range of chemical reactivities. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, involving cleavage and nucleophilic attack reactions . The reaction of 2-bromo-7-methoxytropone with o-aminophenol also demonstrates the formation of various benzoxazinone derivatives, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of methoxy groups and the position of substituents can affect properties such as intramolecular hydrogen bonding, which in turn influences the UV, IR, and luminescence spectra of these compounds . The luminescence properties, in particular, are associated with the strength of the intramolecular hydrogen bond, with shifts in the luminescence maximum and changes in intensity .

Wissenschaftliche Forschungsanwendungen

Bioactivity and Ecological Role

Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, have been studied extensively for their bioactivity. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of interest as leads for natural herbicide models and play a role in the chemical defense mechanisms of plants. Recent focus has also been on improving analytical methodologies and understanding the ecotoxicologic effects and degradation kinetics of these compounds (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Isolation, Synthesis, and Agronomic Utility

The isolation and synthesis of benzoxazinone derivatives from plants such as maize and rye are crucial for exploring their potential agronomic utility. These compounds and related ones involved in their metabolism and degradation have shown significant phytotoxic and antimicrobial properties, making them of interest in agricultural applications. This research also encompasses developing new synthetic methodologies for obtaining these compounds in high yield (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Stability and Reactivity Studies

Studies on the stability and reactivity of benzoxazinone derivatives under various conditions are essential. For instance, substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, including 8-bromo-6-methoxy derivatives, show instability under alkaline and acidic conditions, leading to ring opening and degradation. Understanding these reactions is important for their potential applications (Ilaš & Kikelj, 2008).

Analytical Methodologies and Mass Spectrometry

The use of electrospray time-of-flight mass spectrometry (ESI-TOFMS) for the structural elucidation of benzoxazinone derivatives, including their fragmentation patterns, is a significant advance in analytical chemistry. This method aids in understanding the chemical reactivity and influence of substituents on these compounds (Bonnington, Barceló, & Knepper, 2003).

Phytotoxicity and Herbicide Models

The phytotoxicity of benzoxazinones and their degradation products on standard target species has been studied to understand their ecological role and to propose new herbicide models. The degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives of natural benzoxazinones showed high inhibitory activity, indicating their potential as natural herbicide models (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

Eigenschaften

IUPAC Name |

8-bromo-6-methoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-13-5-2-6(10)9-7(3-5)11-8(12)4-14-9/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGXHXKKGIZMNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

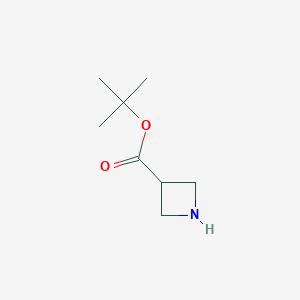

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

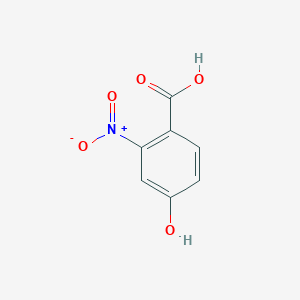

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)